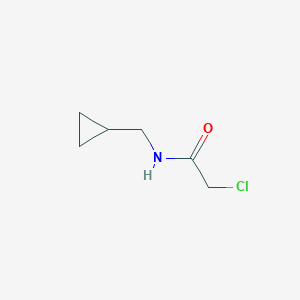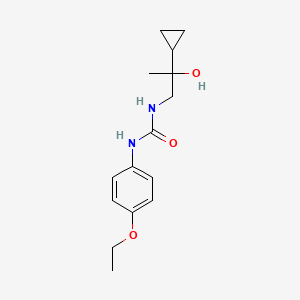![molecular formula C21H23N5O3 B2872925 2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840515-52-8](/img/structure/B2872925.png)
2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic molecule. It contains several functional groups including an amino group, a carboxamide group, a furan ring, and a quinoxaline ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and quinoxaline rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The amino and carboxamide groups can form hydrogen bonds, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The amino group could act as a nucleophile in substitution reactions, while the carboxamide group could be hydrolyzed under acidic or basic conditions. The aromatic rings might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups like the amino and carboxamide groups. Its stability and reactivity would be influenced by the aromatic rings .Aplicaciones Científicas De Investigación
Synthesis and Metal Coordination
One study discusses the synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and their ability to form coordinate bonds with metal ions such as Mn(II) and Fe(II). This property is significant for developing agents for targeted delivery of nitric oxide (NO) to biological sites, indicating a potential application in therapeutic treatments or imaging (Yang et al., 2017).
Antiproliferative Activity
Another research focus is on the synthesis of thieno[2,3-b]pyridines-2-carboxamides and their derivatives for antiproliferative activity against various cell lines. Compounds from this study showed promising activity, particularly against melanoma and breast cancer cell lines, suggesting a potential application in cancer research (Hung et al., 2014).
ATM Kinase Inhibition
Research on 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase presents another application. These compounds have shown efficacy in combination with DNA strand break-inducing agents, offering insights into potential therapeutic applications for diseases involving DNA repair mechanisms (Degorce et al., 2016).
Antimicrobial Activity
The development of novel quinoxaline derivatives for antimicrobial applications is also a significant area of study. This includes the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, highlighting the versatility of quinoxaline derivatives in contributing to the development of new antibiotics or antifungal agents (Holla et al., 2006).
Diuretic Properties
Studies on pyrrolo[3,2,1-ij]quinoline derivatives with strong diuretic properties indicate potential applications in treating hypertension. The identification of polymorphic modifications of these compounds provides insights into the structural requirements for their biological activity, which could guide the development of new therapeutic agents (Shishkina et al., 2018).
Propiedades
IUPAC Name |
2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-2-28-11-6-10-23-21(27)17-18-20(25-16-9-4-3-8-15(16)24-18)26(19(17)22)13-14-7-5-12-29-14/h3-5,7-9,12H,2,6,10-11,13,22H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHPENJBJGEUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
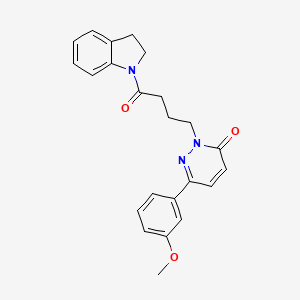
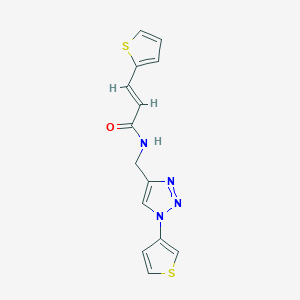

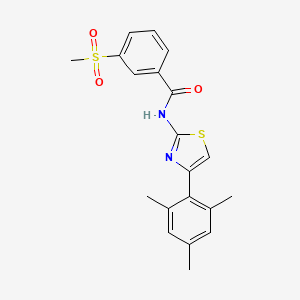
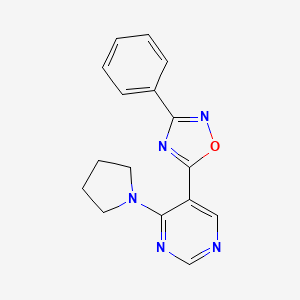
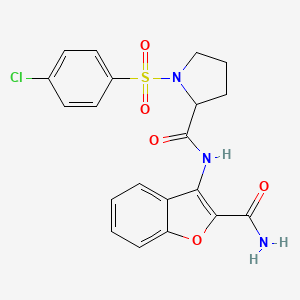
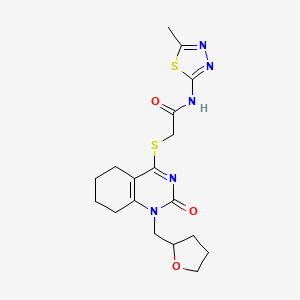
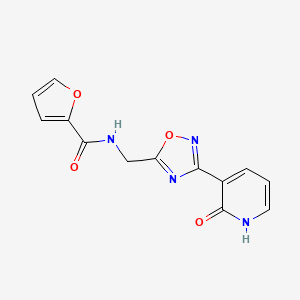

![(3r,5r,7r)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)adamantane-1-carboxamide](/img/structure/B2872859.png)

